methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate
Overview
Description
Methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate belongs to a class of organic compounds known for their diverse applications in medicinal chemistry and organic synthesis. These compounds are characterized by their unique molecular structures, which allow for a wide range of chemical reactions and properties, making them valuable in the development of pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes starting from readily available precursors. For instance, the synthesis of similar phenacyl benzoate derivatives involves condensation reactions, utilizing catalysts and specific reagents to achieve the desired molecular architecture (Hong-xiang, 2012). These methods highlight the versatility and complexity of synthesizing such compounds, emphasizing the importance of reaction conditions such as catalysts, temperature, and reaction time.
Molecular Structure Analysis
The molecular structure of compounds within this category often features complex arrangements of atoms, including aromatic systems, ether linkages, and ester functionalities. These structures can be elucidated using techniques such as NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular geometry and electronic configuration (Plíštil et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate and similar compounds is influenced by their functional groups. These molecules can undergo reactions such as alkylation, acylation, and condensation, allowing for the synthesis of a wide array of derivatives with varying biological and physical properties (Dahiya et al., 2006). Such reactivity is crucial for the development of new materials and drugs.
Physical Properties Analysis
The physical properties of these compounds, including melting point, boiling point, and solubility, are determined by their molecular structure. The presence of aromatic rings and polar functional groups typically results in higher boiling points and varying degrees of solubility in organic solvents and water, which are critical factors in their application and handling (Burns & Hagaman, 1993).
Chemical Properties Analysis
Chemical properties, such as reactivity towards acids, bases, and other reagents, are key to understanding the applications and safety of these compounds. Their chemical stability, reactivity, and interactions with biological systems can be assessed through various analytical and pharmacological studies, guiding their use in chemical synthesis and therapeutic applications (Croci et al., 2007).
properties
IUPAC Name |
methyl 3-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13(2)18-9-8-17(10-14(18)3)25-12-19(22)21-16-7-5-6-15(11-16)20(23)24-4/h5-11,13H,12H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPHICVBUHKAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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